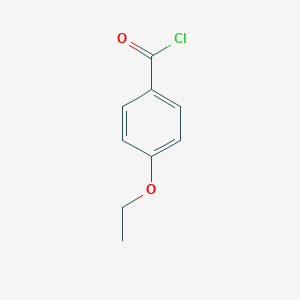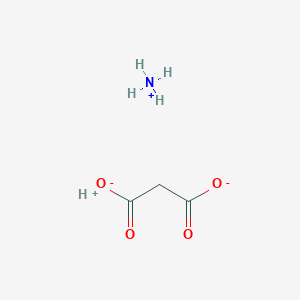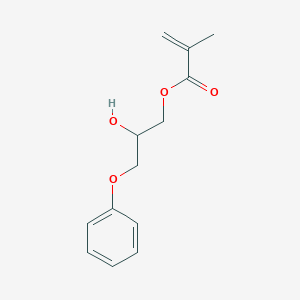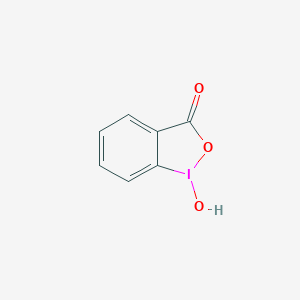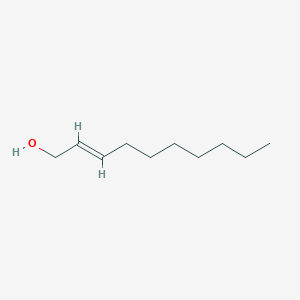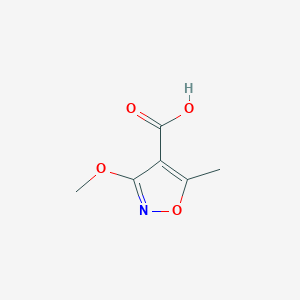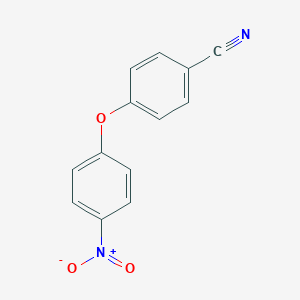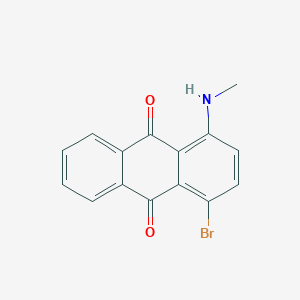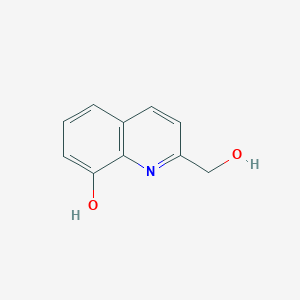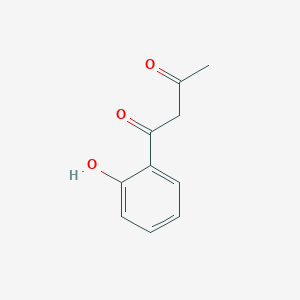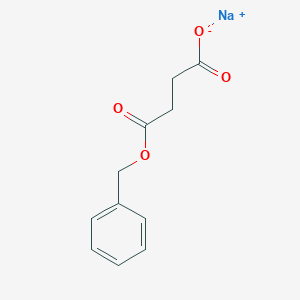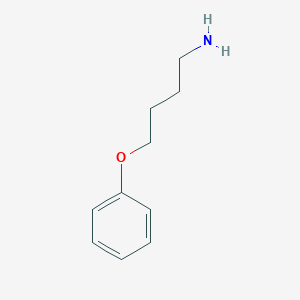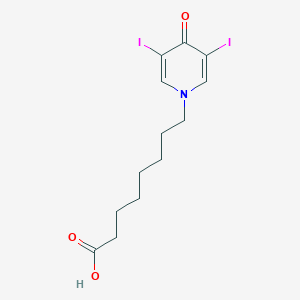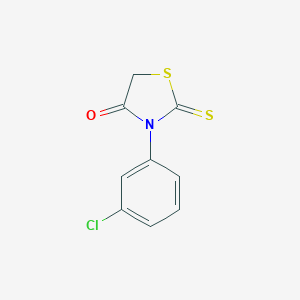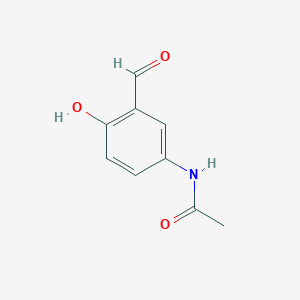
2-Hydroxy-5-acetamidobenzaldehyde
Descripción general
Descripción
2-Hydroxy-5-acetamidobenzaldehyde (HABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HABA is a yellow crystalline solid that is soluble in water and organic solvents. In
Aplicaciones Científicas De Investigación
2-Hydroxy-5-acetamidobenzaldehyde has been extensively studied for its potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. 2-Hydroxy-5-acetamidobenzaldehyde is commonly used as a ligand for metal ions such as copper, iron, and nickel. This property has been utilized in the development of metal-based catalysts for various reactions such as oxidation, reduction, and cross-coupling reactions. 2-Hydroxy-5-acetamidobenzaldehyde has also been used as a fluorescent probe for metal ions, which has potential applications in biosensing and imaging.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde is not well understood, but it is thought to involve the coordination of the hydroxyl and carbonyl groups of 2-Hydroxy-5-acetamidobenzaldehyde with metal ions. This coordination can lead to the formation of stable metal complexes, which can facilitate various reactions.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-5-acetamidobenzaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. These properties can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to chelate metal ions, which can prevent the generation of reactive oxygen species and reduce inflammation. 2-Hydroxy-5-acetamidobenzaldehyde has also been shown to exhibit antibacterial and antifungal properties, which can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to disrupt bacterial and fungal cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that can be easily synthesized and modified. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. However, 2-Hydroxy-5-acetamidobenzaldehyde has some limitations for lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of 2-Hydroxy-5-acetamidobenzaldehyde are vast, and there are many future directions for research in this field. Some of the future directions include the development of 2-Hydroxy-5-acetamidobenzaldehyde-based metal catalysts for specific reactions, the optimization of 2-Hydroxy-5-acetamidobenzaldehyde synthesis methods to improve yield and purity, and the exploration of 2-Hydroxy-5-acetamidobenzaldehyde's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential toxicity at high concentrations.
Conclusion:
In conclusion, 2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that has potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. Further research is needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential applications in drug delivery and imaging.
Propiedades
Número CAS |
16358-44-4 |
|---|---|
Nombre del producto |
2-Hydroxy-5-acetamidobenzaldehyde |
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
N-(3-formyl-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12) |
Clave InChI |
XWMLFCHJBNDGFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
Sinónimos |
5-ACETAMIDOSALICYALDEHYDE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

